2-Fluoro-1-iodo-3-nitrobenzene is an organic compound characterized by the presence of three distinct substituents on a benzene ring: a fluorine atom, an iodine atom, and a nitro group. Its molecular formula is with a molecular weight of approximately 267.0 g/mol. This compound is of interest in various scientific fields due to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry.
The compound can be synthesized through various methods, often starting from simpler benzene derivatives. The synthesis typically involves the introduction of the nitro group followed by halogenation reactions to yield the desired product.
2-Fluoro-1-iodo-3-nitrobenzene is classified as an aryl halide and a nitro compound. It falls under the category of halogenated aromatic compounds, which are significant in both industrial applications and academic research.
The synthesis of 2-Fluoro-1-iodo-3-nitrobenzene generally follows a multi-step process:
The reactions are typically carried out under controlled conditions, including specific temperatures and concentrations to optimize yield and minimize side reactions. For instance, the iodination step may involve varying the amount of iodine and adjusting the reaction temperature to achieve the best results .
The molecular structure of 2-Fluoro-1-iodo-3-nitrobenzene can be represented as follows:
C1=CC(=C(C(=C1)I)F)[N+](=O)[O-]
This notation indicates that the compound features a benzene ring with fluorine at position 2, iodine at position 1, and a nitro group at position 3.
The compound's molecular weight is approximately 267.0 g/mol, with a melting point that typically varies based on purity but can be around 50–60 °C . Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can provide insights into its structure and confirm its identity.
2-Fluoro-1-iodo-3-nitrobenzene can participate in several types of chemical reactions:
Reactions involving this compound are influenced by its substituents' electronic effects, which can either stabilize or destabilize intermediates formed during these processes.
The mechanism of action for 2-Fluoro-1-iodo-3-nitrobenzene primarily involves substitution reactions where nucleophiles attack the electrophilic carbon atoms adjacent to the nitro group or halogen substituents.
The compound's reactivity is significantly influenced by its electronic structure; for example, the strong electron-withdrawing nature of the nitro group enhances its susceptibility to nucleophilic attack .
2-Fluoro-1-iodo-3-nitrobenzene has several applications in scientific research:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: